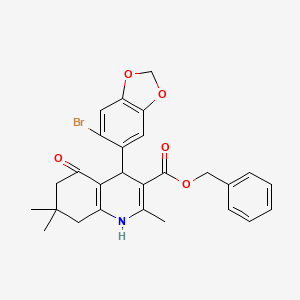![molecular formula C20H14INO3 B4962214 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as ML352, is a synthetic compound that has been developed for potential use in the treatment of cancer. It was first synthesized in 2014 by researchers at the University of Michigan and has since been the subject of several scientific studies. In
Mécanisme D'action
The mechanism of action of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called MTH1. MTH1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death. 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to be highly selective for MTH1, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of MTH1, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply, which is essential for their growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments. It is highly selective for MTH1, making it a useful tool for studying the role of this protein in cancer cells. It is also relatively easy to synthesize, making it suitable for large-scale production. However, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of interest is the development of more potent analogs of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. Finally, research is needed to determine the optimal dosing and delivery methods for 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in vivo. With continued research, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has the potential to become an important tool in the fight against cancer.
Méthodes De Synthèse
The synthesis of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, including the reaction of 3-iodobenzamide with dibenzo[b,d]furan-3-ol in the presence of a palladium catalyst. The resulting compound is then reacted with methoxyamine hydrochloride to form the final product, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been the subject of several scientific studies, with a focus on its potential use in the treatment of cancer. One study found that 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide was effective against glioblastoma, a type of brain cancer, in vitro and in vivo. Another study found that 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide was able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPIDGZJOXEVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)
![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
